molecular formula C8H11NO2 B8744954 4-(1-Pyrrolidinyl)-2-butynoic acid CAS No. 38346-98-4

4-(1-Pyrrolidinyl)-2-butynoic acid

Cat. No.: B8744954
CAS No.: 38346-98-4
M. Wt: 153.18 g/mol
InChI Key: BJFBOTPLASYWPD-UHFFFAOYSA-N
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Description

4-(1-Pyrrolidinyl)-2-butynoic acid is a chemical compound that features a pyrrolidine ring attached to a butynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Pyrrolidinyl)-2-butynoic acid typically involves the reaction of pyrrolidine with butynoic acid derivatives under specific conditions. One common method includes the use of a base to deprotonate the butynoic acid, followed by nucleophilic substitution with pyrrolidine. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for the handling of reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Pyrrolidinyl)-2-butynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the butynoic acid moiety to a double or single bond.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the butynoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-(1-Pyrrolidinyl)-2-butynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Pyrrolidinyl)-2-butynoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The butynoic acid moiety can participate in covalent bonding with target proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but lacking the butynoic acid moiety.

    Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.

    Pyrrolidinone: A derivative with a carbonyl group, used in various chemical applications.

Uniqueness

4-(1-Pyrrolidinyl)-2-butynoic acid is unique due to the combination of the pyrrolidine ring and the butynoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields of research and industry.

Properties

CAS No.

38346-98-4

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-pyrrolidin-1-ylbut-2-ynoic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-2,5-7H2,(H,10,11)

InChI Key

BJFBOTPLASYWPD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CC(=O)O

Origin of Product

United States

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